molecular formula C15H21FN2O3S B7700893 1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide

1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide

Cat. No. B7700893
M. Wt: 328.4 g/mol
InChI Key: BRCRDPAQJDICLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide, also known as FSCPX, is a selective antagonist of the A1 adenosine receptor. It is a chemical compound that has been widely used in scientific research for its ability to block the A1 adenosine receptor, which is involved in a wide range of physiological processes.

Mechanism of Action

1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide is a selective antagonist of the A1 adenosine receptor. It works by binding to the receptor and preventing adenosine from binding. Adenosine is an endogenous ligand that binds to the A1 adenosine receptor and has various physiological effects. By blocking this receptor, this compound can inhibit the effects of adenosine.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the effects of adenosine on heart rate, blood pressure, and neurotransmitter release. It has also been shown to have anxiolytic and antinociceptive effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide in lab experiments is its selectivity for the A1 adenosine receptor. This allows researchers to selectively block this receptor and study its effects on various physiological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research involving 1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide. One direction is to study its effects on other physiological processes, such as inflammation and immune function. Another direction is to develop new compounds based on this compound that have improved solubility and selectivity for the A1 adenosine receptor. Additionally, this compound could be used in combination with other compounds to study their interactions with the A1 adenosine receptor.

Synthesis Methods

The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide involves several steps. First, 4-fluorobenzenesulfonyl chloride is reacted with N-isopropylpiperidine-3-carboxamide to form this compound intermediate. This intermediate is then treated with a reducing agent to form this compound.

Scientific Research Applications

1-((4-fluorophenyl)sulfonyl)-N-isopropylpiperidine-3-carboxamide has been widely used in scientific research for its ability to selectively block the A1 adenosine receptor. This receptor is involved in a wide range of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the A1 adenosine receptor, this compound can be used to study the role of this receptor in various physiological processes.

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3S/c1-11(2)17-15(19)12-4-3-9-18(10-12)22(20,21)14-7-5-13(16)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCRDPAQJDICLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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